![molecular formula C10H14ClNO B1445035 2-(Tert-butoxy)-6-(chloromethyl)pyridine CAS No. 1248049-34-4](/img/structure/B1445035.png)
2-(Tert-butoxy)-6-(chloromethyl)pyridine
Overview
Description
2-(Tert-butoxy)-6-(chloromethyl)pyridine, also known as TBOCMP, is an organic compound that has been studied extensively in recent years. TBOCMP is a tertiary amine, meaning it is an organic compound with three alkyl groups attached to the nitrogen atom. It is used in a variety of scientific experiments and processes, and has a wide range of applications in both research and industry.
Scientific Research Applications
Synthesis of Arylethanones
This compound serves as a precursor in the synthesis of arylethanones , which are valuable intermediates in pharmaceuticals and agrochemicals. The tert-butoxy group can enhance the selectivity of the synthesis process, leading to compounds like 2-tert-butoxy-1-phenylethanone .
Copper(I)-Catalyzed Reactions
It plays a crucial role in Copper(I)-catalyzed oxidation/tert-butoxylation reactions of aryl olefins. This process is significant for introducing the tert-butoxy functional group into various organic molecules, expanding the toolkit for organic synthesis .
Chloromethylation of Furans
The compound is used in the chloromethylation of furans , a critical step in producing pharmaceuticals and polymers. The chloromethyl group is a reactive handle that can be further transformed into more complex structures .
Phosphorylation Reactions
In the field of phosphorylation chemistry, this compound is utilized to introduce phosphonate groups into organic molecules. This is particularly important in the development of new materials and catalysts .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, “2-(Tert-butoxy)-6-(chloromethyl)pyridine” is involved in the preparation of various organic synthesis intermediates . These intermediates are crucial for the synthesis of complex organic compounds .
Medicinal Chemistry
In medicinal chemistry, the compound finds application in the synthesis of drug candidates . Its functional groups are versatile and can be modified to create a wide range of biologically active molecules .
Agrochemical Research
It is also significant in agrochemical research , where it’s used to synthesize new compounds with potential as pesticides or herbicides. The tert-butoxy group can impart desirable properties like increased stability or selectivity .
Material Science
Lastly, in material science , this compound can contribute to the development of new polymeric materials. The chloromethyl group can be used to cross-link polymers, enhancing their mechanical properties .
Mechanism of Action
Target of action
Similar compounds, such as tert-butyl esters, are often used in organic synthesis as protecting groups . They can react with various functional groups in a molecule, protecting these groups from unwanted reactions during a synthesis process .
Mode of action
They can undergo reactions such as deprotection, reduction, and oxidation .
Biochemical pathways
Similar compounds can participate in various chemical reactions, leading to changes in molecular structures .
Result of action
The reactions it participates in can lead to significant changes in the structures of molecules .
Action environment
The action of “2-(Tert-butoxy)-6-(chloromethyl)pyridine” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s reactivity, stability, and efficacy.
properties
IUPAC Name |
2-(chloromethyl)-6-[(2-methylpropan-2-yl)oxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,3)13-9-6-4-5-8(7-11)12-9/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTDOXMYXZBOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxy)-6-(chloromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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